2-(2-Phenoxyethoxy)ethanol
Description
Contextualization within Glycol Ether Chemistry
Glycol ethers are a class of solvents known for their excellent solvency characteristics, which are attributable to their bifunctional nature, containing both an ether and an alcohol functional group. 2-(2-Phenoxyethoxy)ethanol, also known as diethylene glycol monophenyl ether or phenyl carbitol, is a prominent aromatic glycol ether. yg-chem.co.jpnist.gov Its structure, featuring a phenyl group attached to a diethylene glycol chain, provides a unique combination of hydrophobic and hydrophilic properties. cymitquimica.com This allows it to act as an effective solvent for a wide array of organic compounds, including both polar and non-polar substances. solubilityofthings.com
The presence of the ether and hydroxyl groups facilitates its miscibility with water and other polar solvents, while the phenyl group contributes to its ability to dissolve aromatic and non-polar materials. cymitquimica.comsolubilityofthings.com This dual-solvency nature is a key characteristic that distinguishes it within the broader class of glycol ethers and underpins its utility in numerous research and industrial applications.
Historical Perspective of Research on Phenoxyethanol (B1677644) Derivatives
Research into phenoxyethanol and its derivatives has a history rooted in the quest for effective solvents and chemical intermediates. The parent compound, 2-phenoxyethanol (B1175444), was first synthesized in 1896 and became commercially available in the 1920s as a solvent for cellulose (B213188) acetate. wikipedia.org The industrial production of phenoxyethanol typically involves the hydroxyethylation of phenol (B47542). wikipedia.org
The development and study of longer-chain derivatives like this compound followed as researchers sought to modify the physical and chemical properties of the basic phenoxyethanol structure. The addition of a second ethoxy group to create this compound enhances properties such as boiling point and viscosity. cymitquimica.com Early research focused on its synthesis and characterization, often as a byproduct in the production of 2-phenoxyethanol. unibo.it Over time, its distinct properties led to dedicated investigations into its synthesis and potential applications.
Current Research Landscape and Emerging Scientific Interest
The current research landscape for this compound is diverse, reflecting its versatility. In synthetic chemistry, it serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. solubilityofthings.comguidechem.combiosynth.com Its role as a building block is an area of active investigation. biosynth.combiosynth.com
Recent studies have explored its use in various formulations, leveraging its solvent capabilities. It is a component in paints, coatings, and cleaning products. guidechem.com Furthermore, its potential as a surfactant and emulsifier is being explored in different industrial contexts. solubilityofthings.com There is also ongoing research into its metabolic pathways and toxicokinetics to ensure its safe handling and use. europa.eu Analytical methods for its detection and quantification, such as gas chromatography and mass spectrometry, are also being refined. unibo.iteuropa.eu
Significance of Comprehensive Scholarly Analysis
A comprehensive scholarly analysis of this compound is crucial for several reasons. Firstly, it consolidates the existing body of knowledge, providing a clear understanding of its fundamental chemical and physical properties. This is essential for researchers looking to utilize this compound in their work. Secondly, a detailed review of the research landscape can highlight emerging trends and identify gaps in our understanding, thereby guiding future research directions.
Moreover, a thorough analysis of its synthesis and applications can spur innovation, leading to the development of new materials and processes. By bringing together disparate research findings, a comprehensive analysis facilitates a deeper appreciation of the compound's versatility and potential.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 104-68-7 biosynth.comchemicalbook.com |
| Molecular Formula | C₁₀H₁₄O₃ nist.govbiosynth.comchemicalbook.com |
| Molecular Weight | 182.22 g/mol biosynth.comchemicalbook.comnih.gov |
| Appearance | Colorless, transparent, viscous liquid yg-chem.co.jp |
| Odor | Nearly odorless yg-chem.co.jp |
| Boiling Point | 298 °C chemicalbook.comlookchem.com |
| Freezing Point | < -20 °C yg-chem.co.jp |
| Flash Point | 165 °C yg-chem.co.jp |
| Density | 1.109 g/cm³ (at 25/4 °C) yg-chem.co.jp |
| Water Solubility | 3.7 g/100g yg-chem.co.jp |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAURMBNZUCEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051528 | |
| Record name | Diethylene glycol monophenyl ether | |
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Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [MSDSonline] | |
| Record name | Ethanol, 2-(2-phenoxyethoxy)- | |
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| Record name | Diethylene glycol monophenyl ether | |
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Flash Point |
167 °C | |
| Record name | Diethylene glycol monophenyl ether | |
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CAS No. |
104-68-7 | |
| Record name | Diethylene glycol monophenyl ether | |
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| Record name | Diethylene glycol monophenyl ether | |
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| Record name | 2-(2-Phenoxyethoxy)ethanol | |
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| Record name | Ethanol, 2-(2-phenoxyethoxy)- | |
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| Record name | 2-(2-phenoxyethoxy)ethanol | |
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| Record name | DIETHYLENE GLYCOL MONOPHENYL ETHER | |
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Advanced Synthetic Methodologies and Process Optimization for 2 2 Phenoxyethoxy Ethanol
Catalytic Synthesis Routes
The catalytic synthesis of 2-(2-phenoxyethoxy)ethanol primarily involves the reaction of phenol (B47542) with an ethoxylating agent, such as ethylene (B1197577) oxide or ethylene carbonate. The choice of catalyst—heterogeneous or homogeneous—plays a pivotal role in the reaction's success.
Heterogeneous Catalysis Investigations
Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling, aligning with green chemistry principles. unibo.itsmolecule.com Na-mordenite, a type of zeolite, has been investigated as a catalyst for the solvent-free synthesis of 2-phenoxyethanol (B1175444) from phenol and ethylene carbonate. rsc.org Research has shown that under specific conditions, Na-mordenite catalysts can achieve high conversion of phenol and high selectivity towards the desired product. rsc.org For instance, at 210 °C, selectivity to 2-phenoxyethanol was reported to be as high as 97-98%. unibo.it
Other studies have explored the use of alkali-loaded large pore zeolites, such as KL-type zeolite, for the hydroxyalkoxylation of phenols with cyclic carbonates. researchgate.net These catalysts have demonstrated high activity and selectivity for the production of mono-ethylene glycol phenyl ethers. researchgate.net Calcined hydrotalcite has also been identified as an effective solid base catalyst for this reaction. researchgate.net
A greener approach involves using ethylene carbonate with heterogeneous catalysts like Na-Mordenite, which minimizes the formation of by-products such as polyglycol ethers. This method can achieve yields exceeding 90% with minimal impurities after distillation.
Homogeneous Catalysis Studies
Homogeneous catalysts, while often exhibiting high activity and selectivity, present challenges in separation from the product mixture. unibo.it Traditional synthesis of this compound involves the use of alkaline catalysts like sodium hydroxide (B78521) or potassium hydroxide in the reaction of phenol with ethylene oxide. smolecule.comgoogle.comgoogle.com This process, however, requires careful control to manage the selectivity towards the mono-derivative and avoid the formation of condensation products. google.comgoogle.com
Other homogeneous catalysts that have been explored include alkali carbonates, lithium hydride, tetraethyl ammonium (B1175870) iodide, and various phosphorous-containing catalysts for the reaction of phenol with ethylene carbonate. unibo.it While effective, these catalysts can sometimes lead to the formation of tarry byproducts. unibo.it Aromatic heterocyclic amines, such as substituted and unsubstituted pyridines and imidazoles, have also been used as catalysts, allowing the reaction to proceed at lower temperatures compared to caustic catalysts. lookchem.com
Mechanistic Elucidation of Catalytic Processes
Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. In the base-catalyzed reaction of phenol with ethylene carbonate, the process is believed to be initiated by the deprotonation of phenol to form the more nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the ethylene carbonate molecule.
An interesting observation in the Na-mordenite catalyzed synthesis is the potential for an autocatalytic effect. researchgate.net The product, 2-phenoxyethanol, is more basic than phenol and can contribute to the activation of phenol, creating a parallel catalytic cycle. researchgate.net The Hard and Soft Acids and Bases (HSAB) principle has been applied to explain the reactivity of ethylene carbonate towards O-alkylation versus transesterification of phenol. researchgate.net
Reaction Pathways and Byproduct Formation in Synthesis
Careful control of reaction conditions is essential to maximize the yield of this compound and minimize the formation of unwanted byproducts. unibo.itsmolecule.comrsc.orglookchem.com
Formation of Polymeric Glycol Ether Derivatives
A significant challenge in the synthesis of this compound is the formation of higher ethoxylated derivatives. unibo.it The primary product, 2-phenoxyethanol, can further react with the ethoxylating agent (ethylene oxide or ethylene carbonate) to form this compound (DPE), and subsequently 2-(2-(2-phenoxyethoxy)ethoxy)ethanol (TPE) and other polyethoxylated compounds. unibo.itrsc.org The formation of these polymeric glycol ethers is more pronounced when a large excess of the ethoxylating agent is used. unibo.it These byproducts can affect the quality of the final product, sometimes causing discoloration. unibo.it
Another significant byproduct that can form, particularly in the reaction between phenol and ethylene carbonate, is bis(2-phenoxyethyl)carbonate (BPEC). rsc.org This linear carbonate can be formed through two different pathways. unibo.it Fortunately, BPEC is not a waste product as it can be converted back to 2-phenoxyethanol with high yield by reacting it with phenol in a basic medium. unibo.itrsc.org
Control of Selectivity Towards Target Compound
Achieving high selectivity for this compound requires careful optimization of several reaction parameters. The molar ratio of the reactants is a critical factor. researchgate.net For instance, a higher ratio of ethylene carbonate to phenol can lead to an increased formation of the di-ether derivative, this compound. researchgate.netresearchgate.netresearchgate.net
Temperature also plays a crucial role. While higher temperatures can increase the reaction rate, they can also lead to a decrease in selectivity due to the promotion of side reactions. unibo.it For the Na-mordenite catalyzed synthesis, 210 °C was found to be the optimal temperature, providing a good balance between reaction rate and selectivity. unibo.it
The choice of catalyst and its properties, such as basicity and the architecture of its channel structure in the case of zeolites, can also significantly influence the selectivity of the reaction. researchgate.net By carefully selecting the catalyst and controlling the reaction conditions, it is possible to achieve high yields of the desired product with minimal byproduct formation. rsc.orglookchem.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is focused on reducing the environmental impact of its production. Key areas of development include the use of safer reagents and the implementation of reaction conditions that minimize waste and energy consumption.
A significant advancement in the green synthesis of phenoxyethanols is the development of solventless reaction systems. Traditionally, organic solvents are used, which can be hazardous and create waste disposal issues. Solventless synthesis, by eliminating the need for a solvent, offers a more environmentally friendly and atom-economical alternative.
One prominent solventless method involves the reaction of phenol with ethylene carbonate. researchgate.netrsc.org This approach avoids the use of highly reactive and hazardous ethylene oxide, which is common in conventional industrial processes. google.comgoogle.com The reaction between phenol and ethylene carbonate can be performed without a solvent, using heterogeneous catalysts like Na-mordenite. researchgate.netrsc.org In this process, this compound is typically formed as a di-hydroxyethylated by-product. rsc.org
| Catalyst | Reactants | Molar Ratio (Phenol:EC) | Temperature (°C) | Reaction Time (h) | Key Finding |
| Na-mordenite | Phenol, Ethylene Carbonate | 1:2 | 210 | 7 | Formation of this compound as a notable by-product. researchgate.netrsc.org |
| Alkali Carbonates | Phenol, Ethylene Carbonate | Not specified | 210-250 | Not specified | A "green chemistry" approach, but can lead to undesired condensation by-products. google.comgoogle.com |
This table presents data on solventless reaction systems for the synthesis of phenoxyethanols, where this compound is a potential product.
The shift towards sustainable feedstocks is another cornerstone of greening the synthesis of this compound. The traditional reliance on petroleum-derived raw materials is being challenged by alternatives that are renewable or derived from waste streams.
A key example is the use of ethylene carbonate as a substitute for ethylene oxide. google.com Ethylene carbonate is considered a greener reagent as it can be produced from ethylene glycol and carbon dioxide (CO2), a greenhouse gas. This provides a pathway for CO2 utilization, contributing to a more circular economy. researchgate.net The reaction of phenol with ethylene carbonate is presented as a more controllable and smoother process compared to the one involving ethylene oxide. unibo.it
While direct bioproduction of this compound is not established, research into producing its precursors from renewable sources is active. For instance, phenol can be derived from lignin, a major component of biomass. The biotechnological production of 2-phenylethanol (B73330) from agro-industrial wastes like corn stover, sugar beet molasses, and tobacco waste has also been explored, which could potentially be a precursor for related compounds in the future. nih.govmdpi.com However, the direct application of these bio-based feedstocks for industrial this compound synthesis requires further development.
Industrial Synthesis Scale-up Challenges and Research Opportunities
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges, for both traditional and greener methods. However, these challenges also create significant research opportunities.
The conventional method of reacting phenol with ethylene oxide requires specialized equipment, such as an autoclave, to handle the gaseous and hazardous nature of ethylene oxide. google.comgoogle.com A major challenge is controlling the reaction's selectivity. The process must be carefully managed to prevent the excessive formation of condensation products, including this compound and other polyethoxylated by-products, which can complicate purification and affect the final product's quality. google.comunibo.it In some cases, a certain amount of this compound (4-8%) is intentionally produced to reduce the level of unreacted phenol, which is difficult to remove. google.comgoogle.com
The greener synthesis route using ethylene carbonate also has its scale-up hurdles. These include the need for high reaction temperatures (210°C to 250°C) to achieve reasonable reaction rates, which has energy cost implications. google.comgoogle.com Catalyst recovery and recycling, especially for homogeneous catalysts, can be difficult and add to the process complexity and cost. google.com The use of heterogeneous catalysts like zeolites (e.g., Na-mordenite) is a promising research direction to simplify catalyst separation. researchgate.netrsc.org
Research Opportunities:
Chemical Transformations and Derivatization Strategies for 2 2 Phenoxyethoxy Ethanol
Oxidation Reactions and Product Characterization
The hydroxyl group in 2-(2-phenoxyethoxy)ethanol can be oxidized to form corresponding aldehydes or carboxylic acids. smolecule.com For instance, oxidation can yield 2-(2-phenoxyethoxy)acetic acid (PEAA) and phenoxyacetic acid (PAA). europa.eu
Biological Oxidation Pathways and Enzyme Involvement
The biological breakdown of this compound and similar compounds often involves the oxidative shortening of the ethoxy chains. smolecule.com This process is primarily mediated by enzymes such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), which are also involved in the metabolism of ethanol (B145695). nih.govresearchgate.netnih.govlibretexts.org
In this pathway, the terminal alcohol group is oxidized first to an aldehyde and then to a carboxylic acid. smolecule.com This is followed by the cleavage of the ether bond, which can occur through enzymatic hydrolysis or oxidative cleavage. smolecule.com For a related compound, 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol, this cleavage results in 4-tert-octylphenol (B29142) and glyoxylic acid, with the latter entering the tricarboxylic acid cycle. smolecule.com
Microorganisms, particularly gram-negative bacteria like Pseudomonas putida, Hydrogenophaga pseudoflava, and Cupriavidus oxalaticus, are known to metabolize ethoxylated structures using monooxygenases and dehydrogenases to oxidize the ethoxy side chain. smolecule.com
Table 1: Enzymes Involved in Ethanol and Related Compound Metabolism
| Enzyme Family | Function |
| Alcohol Dehydrogenase (ADH) | Converts alcohols to aldehydes. nih.govlibretexts.org |
| Aldehyde Dehydrogenase (ALDH) | Oxidizes aldehydes to carboxylic acids. nih.govnih.gov |
| Cytochrome P450 (CYP) | A diverse family of enzymes involved in the metabolism of a wide range of compounds, including ethanol and other xenobiotics. researchgate.netnih.gov |
| Monooxygenases & Dehydrogenases | Utilized by bacteria to oxidize ethoxy side chains. smolecule.com |
This table is generated based on the provided text and is for illustrative purposes.
Abiotic Oxidation Mechanisms
Abiotic degradation, particularly through processes like photodegradation, can also contribute to the transformation of this compound in the environment. nih.gov These processes, often driven by factors like sunlight, can initiate the breakdown of the compound, leading to the formation of various byproducts. nih.gov While specific studies on the abiotic oxidation of this compound are limited, the general principles of photodegradation of organic compounds in aquatic environments are well-established. nih.gov
Reduction Methodologies and Derivative Formation
While oxidation reactions of this compound are more commonly explored, reduction methodologies can also be applied, particularly to derivatives of the compound. For example, a two-step process involving IBX-oxidation followed by Na2S2O4-reduction has been mentioned in the synthesis of related compounds. unibo.it
Nucleophilic Substitution Reactions
The hydroxyl group of this compound can participate in nucleophilic substitution reactions. For instance, it can be converted into a better leaving group, such as a tosylate, making it susceptible to substitution by various nucleophiles. orgchemres.org The ether linkages within the molecule can also undergo cleavage under strong acidic or basic conditions. smolecule.com A derivative, 2-(2,4-dinitrophenoxy)ethanol, has been shown to be an effective nucleophile in such reactions. biosynth.com
Advanced Synthetic Applications as a Chemical Intermediate
This compound is a valuable building block in organic synthesis. biosynth.com It is utilized in the preparation of more complex molecules, including pharmaceuticals and other specialty chemicals. guidechem.com
Development of Novel Phenoxy-Containing Compounds
A key application of this compound is in the synthesis of novel compounds containing the phenoxy moiety. For example, it has been used in the preparation of 1-{[2-(phenoxy)ethoxy]methyl}uracil derivatives, which have shown potential as antiviral agents. psu.edu The synthesis involves the conversion of a substituted 2-phenoxyethanol (B1175444) to a corresponding ethoxymethyl chloride, which is then condensed with a pyrimidine (B1678525) derivative. psu.edu
Furthermore, this compound serves as a precursor for creating functionalized phthalonitriles. These can then be used in the synthesis of phthalocyanines, which have applications in materials science, such as in chemical sensors and photodynamic therapy. scispace.commjcce.org.mk The synthesis of 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile is one such example. scispace.com
Table 2: Examples of Novel Phenoxy-Containing Compounds Derived from this compound
| Compound Class | Synthetic Application | Reference |
| 1-{[2-(Phenoxy)ethoxy]methyl}uracil Derivatives | Antiviral agents | psu.edu |
| Functionalized Phthalonitriles | Precursors for phthalocyanines | scispace.commjcce.org.mk |
| N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine Derivatives | Potential activity against neurological disorders | researchgate.net |
This table is generated based on the provided text and is for illustrative purposes.
Functionalization for Specific Research Applications
The structural framework of this compound, featuring a terminal hydroxyl group, an ether linkage, and an aromatic ring, offers multiple sites for chemical modification. Researchers have capitalized on this versatility to synthesize a variety of derivatives tailored for specific scientific investigations, ranging from neurodegenerative disease research to materials science. Functionalization strategies often target the terminal alcohol for esterification, etherification, or conversion to other functional groups, or utilize the phenoxy moiety for the introduction of signaling or targeting units.
One prominent area of application is in the development of molecular probes for studying pathological protein aggregates, such as those found in Alzheimer's disease. The core structure of this compound can be modified to create ligands that bind to β-amyloid plaques. For instance, derivatives have been synthesized where the terminal hydroxyl group is converted to a fluoroethoxy group or used as a linker to attach larger molecular constructs. In one approach, the phenoxy group is functionalized with an azide (B81097), which then undergoes "click chemistry" to attach a triazole ring bearing a dimethylamino-phenyl group. nih.govacs.org This quick assembly method is highly effective for generating diverse molecular probes for screening and imaging applications. nih.gov The resulting compounds are designed to cross the blood-brain barrier and bind with high affinity to amyloid aggregates, enabling their detection. nih.govacs.org
Another significant research application involves the synthesis of complex molecular architectures for materials and life sciences. The this compound backbone is incorporated into larger molecules to impart specific solubility and spacing properties. For example, it has been used as a linker in the creation of functionalized fullerenes. nih.govacs.org In these studies, a derivative of this compound is functionalized with both a tetrazine and an azide group. nih.govacs.org This bifunctional linker is then attached to a C60 fullerene core, creating a scaffold that can be selectively decorated with biomolecules through catalyst-free click reactions. nih.govacs.org This allows for the controlled assembly of complex bioconjugates and supramolecular nanostructures for targeted drug delivery or biosensing applications. nih.gov
Furthermore, the this compound scaffold is a building block for creating libraries of compounds for pharmacological screening. By modifying the terminal hydroxyl group and the aromatic ring, researchers can synthesize series of derivatives to investigate their activity on various biological targets. For example, N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives have been synthesized and evaluated for their potential to treat neurological disorders such as depression, anxiety, and epilepsy. researchgate.net Similarly, derivatives have been created as intermediates in the synthesis of α-1 adrenoceptor blockers, highlighting the role of this chemical scaffold in medicinal chemistry research. google.com The introduction of different substituents allows for the systematic exploration of structure-activity relationships.
The table below summarizes various functionalization strategies applied to the this compound core for specific research purposes.
| Derivative Name | Functionalization Strategy | Research Application | Reference |
| 4-(1-[4-(2-[2-(2-Fluoroethoxy)ethoxy]ethoxy)phenyl]-1H-1,2,3-triazol-4-yl)-N-methylbenzenamine | Fluorination of the terminal hydroxyl group and addition of a triazole-phenylamine moiety to the phenoxy group. | Probe for targeting β-amyloid aggregates. | nih.gov |
| 2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethanol | Attachment of a tetrazine group to the phenoxy ring via a polyethylene (B3416737) glycol linker. | Building block for functionalized fullerenes and bioconjugation. | nih.govacs.org |
| N-{2-[2-(Phenoxy)ethoxy]ethyl}piperazine derivatives | Conversion of the terminal hydroxyl group to an amine followed by reaction with piperazine. | Screening for activity in the central nervous system. | researchgate.net |
| 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | Etherification of a substituted phenol (B47542) with 2-bromoethanol. | Intermediate in the synthesis of α-1 adrenoceptor blockers. | google.com |
| 2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol | Addition of an octyloxy group to the phenol and conversion of the terminal alcohol to a thiol. | Building block for synthesizing more complex molecules for biological studies. | smolecule.com |
Toxicological Profiles and Mechanistic Investigations of 2 2 Phenoxyethoxy Ethanol
In Vitro Toxicological Assessment Models
In vitro studies are crucial for elucidating the specific mechanisms of toxicity of chemical compounds at the cellular and molecular levels.
While specific cytotoxicity assays for 2-(2-phenoxyethoxy)ethanol are not extensively detailed in the provided search results, the broader context of its toxicological profile suggests that such studies are a fundamental component of its safety evaluation. Cytotoxicity assays on various cell lines, such as human cancer cell lines, are standard procedures to determine a substance's potential to cause cell death. These studies help in understanding the concentration-dependent effects of the compound and identifying the primary mechanisms of cellular damage. For instance, some research has explored the cytotoxic activities of related compounds on human prostate cancer cell lines. nih.gov
The genotoxic and mutagenic potential of this compound has been a subject of investigation. Available data indicates that the compound has been tested for genotoxicity and carcinogenicity, with results being negative, suggesting no indications of such effects. mst.dk However, it is also noted that for some glycol ethers, there are concerns about dangerous human reproductive effects. guidechem.comchemicalbook.comlookchem.com One study pointed out that while ethanol (B145695) itself is not considered a bacterial or mammalian cell mutagen, some in vitro assays for chromosome aberration have not included exogenous metabolic activation. nih.gov A study on the mutagenic effects of ethanol extracts from a microwave popcorn bag, which may contain various compounds, was observed using the Salmonella/microsome assay. scispace.com
In Vivo Toxicological Studies and Endpoints
In vivo studies provide a more comprehensive understanding of a substance's toxicity by examining its effects on a whole living organism.
This compound has been identified as a skin and severe eye irritant. guidechem.comchemicalbook.comlookchem.com
Ocular Irritation: The compound is classified as causing serious eye damage. tcichemicals.com In an eye irritation study conducted on rabbits, the chemical was found to be an irritant, with observations of well-defined conjunctival redness and slight corneal opacity at 24, 48, and 72 hours. industrialchemicals.gov.au Another study involving the instillation of a related compound, Octoxynol-9, into rabbit eyes resulted in moderate iritis, conjunctival redness, and chemosis. cir-safety.org
Dermal Irritation: The chemical is reported to cause slight skin irritation in animal studies, particularly after repeated exposure. industrialchemicals.gov.au However, these effects were not deemed sufficient to warrant a hazard classification for skin irritation. industrialchemicals.gov.au It is also noted to be moderately toxic upon skin contact. guidechem.comchemicalbook.comlookchem.com
The acute systemic toxicity of this compound has been evaluated through various routes of exposure.
Oral Exposure: The chemical is classified as harmful if swallowed. industrialchemicals.gov.au The median lethal dose (LD50) in rats has been reported with varying values, including 1394 mg/kg, 2140 mg/kg, and 3526 mg/kg. tcichemicals.comrepair-care.co.ukrepair-care.co.uk Signs of toxicity following oral administration include lethargy, increased weakness, changes in motor activity, and labored respiration. industrialchemicals.gov.au
Dermal Exposure: The acute dermal toxicity is considered low in animal tests. industrialchemicals.gov.au The dermal LD50 in rats is reported to be greater than 2000 mg/kg bw and in another instance, greater than 5000 mg/kg. industrialchemicals.gov.aurepair-care.co.uk A dermal LD50 for rabbits was noted as 2120 uL/kg. tcichemicals.com Sub-lethal effects observed included hemorrhagic lungs. industrialchemicals.gov.au
Inhalation Exposure: The acute inhalation toxicity is also considered low, with no mortalities or clinical signs of toxicity observed in animal tests where the median lethal concentration (LC50) was greater than 1000 ppm. industrialchemicals.gov.au
Following absorption, the major metabolite of this compound is 2-phenoxyacetic acid, which is primarily excreted in the urine. industrialchemicals.gov.au This metabolic pathway is consistent with other monosubstituted glycol ethers. industrialchemicals.gov.au
Repeated dose toxicity studies are essential for understanding the long-term effects of exposure to a chemical.
In a 90-day oral gavage study in rats, a no-observed-adverse-effect level (NOAEL) of 700 mg/kg bw/day was established, with no significant toxicological effects observed. industrialchemicals.gov.au An older 13-week gavage study reported a lower NOAEL of 80 mg/kg bw/day, based on kidney inflammation observed at a higher dose. industrialchemicals.gov.au For a related compound, 2-Phenoxyethanol (B1175444), haematotoxicity was a predominant toxicological feature in in vivo studies, with rabbits being the most sensitive species. researchgate.net
Interactive Data Table: Summary of Toxicological Data for this compound
| Toxicity Endpoint | Test Species | Route of Exposure | Result | Reference |
| Acute Oral LD50 | Rat | Oral | 1394 mg/kg | repair-care.co.uk |
| Acute Oral LD50 | Rat | Oral | 2140 mg/kg | tcichemicals.com |
| Acute Oral LD50 | Rat | Oral | 3526 mg/kg | repair-care.co.uk |
| Acute Dermal LD50 | Rat | Dermal | > 2000 mg/kg bw | industrialchemicals.gov.au |
| Acute Dermal LD50 | Rat | Dermal | > 5000 mg/kg | repair-care.co.uk |
| Acute Dermal LD50 | Rabbit | Dermal | 2120 uL/kg | tcichemicals.com |
| Acute Inhalation LC50 | Animal | Inhalation | > 1000 ppm | industrialchemicals.gov.au |
| Ocular Irritation | Rabbit | Ocular | Irritant | industrialchemicals.gov.au |
| Dermal Irritation | Animal | Dermal | Slight Irritant | industrialchemicals.gov.au |
| 90-Day Oral NOAEL | Rat | Oral | 700 mg/kg bw/day | industrialchemicals.gov.au |
| 13-Week Oral NOAEL | Rat | Oral | 80 mg/kg bw/day | industrialchemicals.gov.au |
| Genotoxicity | - | - | Negative | mst.dk |
Potential for Neurotoxicity, Hepatotoxicity, and Nephrotoxicity
The toxicological profile of this compound indicates potential effects on the nervous system, liver, and kidneys. nih.govhaz-map.com It is classified as a potential neurotoxin, hepatotoxin, and nephrotoxin in occupational settings. nih.govhaz-map.com
Research involving animal studies provides further insight. In a 90-day oral gavage study conducted in rats following OECD Test Guideline 408, no significant toxicological effects were observed up to the highest dose tested in males. industrialchemicals.gov.au Specifically, functional observation battery tests, motor activity data, and reflex testing did not show any treatment-related neurotoxic effects. industrialchemicals.gov.au However, an older, non-guideline 13-week gavage study with rats reported inflammation of the kidney at a dose of 400 mg/kg bw/day, establishing a No-Observed-Adverse-Effect Level (NOAEL) of 80 mg/kg bw/day based on this finding. industrialchemicals.gov.au
The substance is identified as a secondary hepatotoxin, with its potential for toxic effects in occupational settings being based on human ingestion cases or animal experiments. nih.gov
Table 1: Summary of Toxicological Endpoint Investigations for this compound
| Endpoint | Study Type | Species | Key Findings | Reference |
|---|---|---|---|---|
| Neurotoxicity | 90-Day Oral Gavage (OECD TG 408) | Rat | No indications of treatment-related neurotoxic effects. | industrialchemicals.gov.au |
| Hepatotoxicity | General Classification | N/A | Classified as a potential occupational hepatotoxin. | nih.gov |
| Nephrotoxicity | 13-Week Oral Gavage (Non-guideline) | Rat | Kidney inflammation observed. | industrialchemicals.gov.au |
| Nephrotoxicity | General Classification | N/A | Classified as a potential occupational nephrotoxin. | nih.govhaz-map.com |
Reproductive and Developmental Toxicity Research
Investigations into the reproductive and developmental toxicity of this compound have concluded that there is no evidence of specific reproductive toxicity. industrialchemicals.gov.au Developmental effects that have been observed were secondary to maternal toxicity, indicating the chemical does not demonstrate specific developmental toxicity on its own. industrialchemicals.gov.au
A two-generation continuous breeding study in CD-1 mice established a NOAEL for both parental and fetal effects at 400 mg/kg bw/day. industrialchemicals.gov.au At higher doses (≥ 2000 mg/kg bw/day), parental effects included decreased body weight and liver weight, while fetal effects included reduced pup weight and increased lethality. industrialchemicals.gov.au In Wistar rats exposed via subcutaneous injection, reduced body weight gain was noted in both parents and pups, with a NOAEL of 111 mg/kg bw/day. industrialchemicals.gov.au Furthermore, studies on pregnant rabbits exposed dermally and pregnant rats exposed orally showed no developmental effects, with NOAELs of 600 mg/kg bw/day and 1000 mg/kg bw, respectively. industrialchemicals.gov.au
Table 2: Selected Reproductive and Developmental Toxicity Study Results for this compound
| Study Type | Species | Exposure Route | NOAEL | Observed Effects at Higher Doses | Reference |
|---|---|---|---|---|---|
| Two-Generation | CD-1 Mouse | Oral (Diet) | 400 mg/kg bw/day (Parental & Fetal) | Decreased body/liver weight (parental); reduced pup weight, higher lethality (fetal). | industrialchemicals.gov.au |
| Developmental | Wistar Rat | Subcutaneous | 111 mg/kg bw/day | Reduced body weight gain (parents and pups). | industrialchemicals.gov.au |
| Developmental | Rabbit | Dermal | 600 mg/kg bw/day | No developmental effects observed. | industrialchemicals.gov.au |
| Developmental | Rat | Oral | 1000 mg/kg bw | No developmental effects observed. | industrialchemicals.gov.au |
Comparative Toxicology with Related Glycol Ethers, e.g., 2-Phenoxyethanol
The toxicology of this compound is often understood in the context of the broader category of glycol ethers. haz-map.com Comparing its toxicological profile with related substances, such as 2-Phenoxyethanol, is a common practice.
Structure-Toxicity Relationships in Glycol Ethers
A distinct structure-toxicity relationship exists within the glycol ether family, particularly concerning reproductive toxicity. industrialchemicals.gov.au The potential for glycol ethers to induce testicular toxicity is inversely related to the length of the ether chain. industrialchemicals.gov.au Short-chain monoethylene glycol ethers, such as 2-methoxyethanol, are recognized for their reproductive toxicity. industrialchemicals.gov.au In contrast, longer-chain derivatives like this compound are less potent in this regard. industrialchemicals.gov.au This relationship is a critical factor in assessing the potential hazard of individual substances within this chemical class.
Read-Across Approaches and Scientific Justification
Read-across methodologies are utilized to infer the toxicological properties of this compound by using data from similar chemical structures. A notable example involves the assessment of carcinogenicity by comparing it to 2-butoxyethanol (B58217). industrialchemicals.gov.au Carcinogenicity studies in rats and mice exposed to 2-butoxyethanol via inhalation showed an increased incidence of liver and forestomach tumors. industrialchemicals.gov.au However, international reviews have determined that these findings are not relevant to humans, and 2-butoxyethanol is not classified as a human carcinogen. industrialchemicals.gov.au
The scientific justification for applying this to this compound is based on the proposed mode of action for the observed tumors, which is linked to haematotoxicity. industrialchemicals.gov.au Since this compound is less potent than 2-butoxyethanol in causing haematotoxicity, it is also not considered to be a human carcinogen. industrialchemicals.gov.au This read-across approach allows for toxicological characterization in the absence of substance-specific, long-term carcinogenicity studies.
Table of Mentioned Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 104-68-7 |
| 2-Phenoxyethanol | 122-99-6 |
| 2-Butoxyethanol | 111-76-2 |
Metabolism and Biotransformation of 2 2 Phenoxyethoxy Ethanol in Biological Systems
Identification and Characterization of Metabolites
In vivo studies, particularly in rats, have been instrumental in identifying the metabolic products of 2-(2-phenoxyethoxy)ethanol, which is also referred to as diethylene glycol mono phenyl ether (DiEPh). europa.eu Following administration, the parent compound is rapidly metabolized, with its metabolites being the primary substances detected in plasma and urine. europa.eu Analytical screening experiments have successfully identified the key biomarkers of exposure to be the parent compound itself, along with its two major acidic metabolites: 2-(2-phenoxyethoxy)acetic acid (PEAA) and phenoxyacetic acid (PAA). europa.eu
The principal metabolic pathway for this compound is its oxidation to 2-(2-phenoxyethoxy)acetic acid (PEAA). europa.eu PEAA is considered the major metabolite, accounting for a significant percentage of the administered dose. europa.eu In studies involving rats, PEAA was found to be the most prominent biomarker in blood samples, present at levels well above the limit of quantitation in nearly all samples from exposed animals. europa.eu The systemic exposure to PEAA was observed to be dose-proportional, and it exhibits an average elimination half-life of approximately 7.4 hours. europa.eu This rapid conversion signifies an efficient, primary metabolic route for the parent compound.
A second, significant metabolite generated from the biotransformation of this compound is phenoxyacetic acid (PAA). europa.eu PAA is also a known metabolite of the related compound 2-phenoxyethanol (B1175444). nih.govnih.gov While PAA is a key biomarker, it is generally found at lower concentrations in the blood compared to PEAA. europa.eu In research studies, PAA was present in about half of the blood samples analyzed from animals exposed to this compound. europa.eu The formation of PAA indicates a metabolic pathway that involves the cleavage of the ether linkage, in addition to the oxidation of the alcohol group.
Beyond the two primary metabolites, PEAA and PAA, researchers have screened for other potential metabolic products. These include ethylene (B1197577) glycol (EG), diethylene glycol (DEG), phenoxyethanol (B1677644) (PE), phenol (B47542), hydroxylethoxy acetic acid (HEAA), diglycolic acid (DGA), glycolic acid (GA), and oxalic acid (OA). europa.eu However, the levels of these potential biomarkers were found to be low relative to the background levels of PEAA or PAA. europa.eu Consequently, no definitive quantitative data were generated for these other compounds, indicating they are minor products of the metabolic process. europa.eu
Table 1: Major and Minor Metabolites of this compound
| Metabolite | Abbreviation | Metabolic Significance | Source |
|---|---|---|---|
| 2-(2-Phenoxyethoxy)acetic Acid | PEAA | Major Metabolite | europa.eu |
| Phenoxyacetic Acid | PAA | Major Metabolite | europa.eunih.gov |
| Ethylene Glycol | EG | Minor/Trace Metabolite | europa.eu |
| Diethylene Glycol | DEG | Minor/Trace Metabolite | europa.eu |
| Phenoxyethanol | PE | Minor/Trace Metabolite | europa.eu |
| Phenol | - | Minor/Trace Metabolite | europa.eu |
| Hydroxylethoxy Acetic Acid | HEAA | Minor/Trace Metabolite | europa.eu |
| Diglycolic Acid | DGA | Minor/Trace Metabolite | europa.eu |
| Glycolic Acid | GA | Minor/Trace Metabolite | europa.eu |
Enzymatic Pathways and Metabolic Enzymes Involved
The biotransformation of this compound into its primary metabolites, PEAA and PAA, is facilitated by specific enzymatic systems within the body. The metabolic pathways are analogous to those responsible for the breakdown of other alcohols and glycol ethers.
The initial and rate-limiting step in the metabolism of many primary alcohols is their oxidation to an aldehyde, a reaction catalyzed by the alcohol dehydrogenase (ADH) enzyme system. nih.govnih.gov ADH enzymes are found in high concentrations in the liver and are responsible for metabolizing the bulk of ingested ethanol (B145695). nih.govnih.gov This enzyme facilitates the conversion of alcohols to aldehydes by transferring electrons to the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.org Given that this compound possesses a primary alcohol functional group, it is highly probable that the ADH system catalyzes its initial oxidation to an intermediate aldehyde, 2-(2-phenoxyethoxy)acetaldehyde. This aldehyde is then rapidly oxidized further to the corresponding carboxylic acid, PEAA, likely by aldehyde dehydrogenases (ALDH). nih.gov
In addition to the alcohol dehydrogenase system, the cytochrome P450 (P450) family of enzymes is known to be involved in the metabolism of ethanol and other xenobiotics. nih.govnih.gov Specifically, the P450 2E1 (CYP2E1) enzyme can also oxidize ethanol to acetaldehyde. nih.govnih.gov This pathway becomes more significant at higher concentrations of alcohol. nih.gov It is plausible that CYP2E1 or other P450 isoenzymes contribute to the oxidation of this compound, working in concert with the ADH system. nih.gov The involvement of P450 enzymes could also play a role in the subsequent cleavage of the ether bond that leads to the formation of phenoxyacetic acid (PAA), although the precise mechanisms for this compound have not been fully elucidated.
Table 2: Potential Enzymatic Pathways in this compound Metabolism
| Enzyme System | Abbreviation | Potential Role | General Function Source |
|---|---|---|---|
| Alcohol Dehydrogenase | ADH | Oxidation of the terminal alcohol group to an aldehyde. | nih.govnih.govwikipedia.org |
| Aldehyde Dehydrogenase | ALDH | Oxidation of the intermediate aldehyde to a carboxylic acid (PEAA). | nih.gov |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(2-Phenoxyethoxy)acetic Acid |
| Phenoxyacetic Acid |
| Ethylene Glycol |
| Diethylene Glycol |
| Phenoxyethanol |
| Phenol |
| Hydroxylethoxy Acetic Acid |
| Diglycolic Acid |
| Glycolic Acid |
| Oxalic Acid |
| Acetaldehyde |
Toxicokinetics and Bioavailability Studies
The toxicokinetic profile of this compound, also referred to as diethylene glycol monophenyl ether (DiEPh), has been primarily characterized through studies in animal models. These investigations reveal a substance that is rapidly absorbed and extensively metabolized following oral exposure.
Research conducted in rats provides the most detailed insights into the absorption, distribution, and excretion of this compound. Following dietary administration, the parent compound is subject to swift and significant metabolic processes. europa.eu
Absorption and Metabolism: Upon oral ingestion, this compound is readily absorbed and quickly biotransformed. In a key study, the parent compound (DiEPh) was largely absent or below the level of quantification in most blood samples, indicating a rapid metabolic conversion. europa.eu The primary metabolic pathway involves oxidation, leading to the formation of two main metabolites: 2-(2-Phenoxyethoxy)acetic acid (PEAA) and phenoxyacetic acid (PAA). europa.eu Screening experiments confirmed that PEAA and PAA are the most relevant biomarkers for exposure, while other potential metabolites were found at significantly lower levels. europa.eu
Distribution: Systemic exposure is primarily characterized by the presence of the metabolite PEAA in the bloodstream. The systemic exposure to PEAA, as measured by the area under the concentration-time curve (AUC24h), was found to be dose-proportional in both male and female rats. europa.eu The other major metabolite, PAA, was only quantifiable in approximately 50% of blood samples, which precluded the calculation of its systemic exposure and elimination half-life. europa.eu
Excretion: Excretion occurs predominantly via the kidneys, with the vast majority of the compound being eliminated as its metabolites. A study analyzing 24-hour urine samples from treated rats found that only a very small fraction of the administered dose was excreted as the unchanged parent compound. In contrast, the metabolites were excreted in much larger quantities, demonstrating the efficiency of the metabolic and elimination pathways. europa.eu
The table below summarizes the urinary excretion data from a study in rats following dietary administration of this compound. europa.eu
| Analyte | Average Percentage of Administered Dose Excreted in 24-hour Urine |
| This compound (DiEPh) | 1.3% |
| 2-(2-Phenoxyethoxy)acetic acid (PEAA) | 39.3% |
| Phenoxyacetic acid (PAA) | 4.3% |
The elimination kinetics of the primary metabolite, PEAA, have been calculated from blood plasma concentrations.
The table below presents the toxicokinetic parameters for the primary metabolite of this compound. europa.eu
| Metabolite | Parameter | Value |
| 2-(2-Phenoxyethoxy)acetic acid (PEAA) | Average Elimination Half-life (t½) | ~7.4 hours |
| Range of Elimination Half-life | 3.9 - 15.6 hours |
The systemic availability of this compound is intrinsically linked to the route of exposure. However, detailed and comparative toxicokinetic studies for this specific compound are primarily focused on the oral route.
Oral Exposure: As established in studies with rats, oral exposure via the diet leads to rapid and extensive absorption and metabolism. europa.eu The low urinary excretion of the parent compound (1.3%) and high excretion of its metabolites (PEAA and PAA) suggest high bioavailability through the gastrointestinal tract. europa.eu The parent molecule is quickly converted, and the systemic circulation contains predominantly its metabolites. europa.eu
Dermal and Inhalation Exposure: While this compound is used in applications that could lead to dermal or inhalation exposure, specific toxicokinetic studies comprehensively detailing the absorption, distribution, metabolism, and excretion for these routes are not readily available in the reviewed scientific literature. echemi.comnih.gov Therefore, a quantitative comparison of its systemic availability following dermal or inhalation contact versus oral ingestion cannot be definitively made at this time.
Environmental Fate, Transport, and Degradation of 2 2 Phenoxyethoxy Ethanol
Occurrence and Distribution in Environmental Compartments
2-(2-Phenoxyethoxy)ethanol, a glycol ether used as a solvent and chemical intermediate, can enter the environment through various industrial and commercial activities. europa.eusolubilityofthings.com Its release can occur during manufacturing and processing, though emissions are often limited by enclosed systems. oecd.org More significant releases are associated with the end-use of products containing this compound, such as coatings, inks, and cleaning products, through evaporation or spills. oecd.orgnih.gov Once in the environment, its distribution is governed by its physical and chemical properties. Fugacity modeling indicates that this compound is likely to partition predominantly into soil and water, with negligible amounts distributing to air, sediment, or aquatic life. oecd.orgoecd.org
Wastewater treatment facilities are considered primary sources for the release of this compound and other personal care products into aquatic environments. mdpi.com Its use as a solvent carrier for textile dyes can lead to its release into wastewater. oecd.org For instance, monitoring studies of wastewaters from two textile manufacturing facilities in Indonesia detected the presence of 2-phenoxyethanol (B1175444) and related compounds. psu.edu The compound has also been identified in studies monitoring endocrine-disrupting chemicals in wastewater treatment plant effluents. epa.gov
When products containing this compound are washed into water systems, the chemical can contaminate aquatic ecosystems. bleulavande.com Studies have indicated that it can be toxic to aquatic organisms like fish and algae, potentially disrupting fragile marine ecosystems. bleulavande.comrepair-care.co.uk In terrestrial environments, its fate is influenced by its mobility in soil. Based on its estimated octanol-water partition coefficient, it is expected to have very high mobility in soil. nih.gov While it is unlikely to persist due to rapid biodegradation in aerobic soils, its mobility creates a potential for groundwater contamination. nih.govoecd.org
Biodegradation Pathways and Microbial Involvement
The persistence of this compound in the environment is largely limited by its susceptibility to microbial degradation. It is considered to be readily biodegradable, particularly under aerobic conditions. oecd.org Autochthonous microorganisms in environments like groundwater have demonstrated a significant capacity to remove this compound, although the efficiency can be dose-dependent. mdpi.com
Under aerobic conditions, the biodegradation of this compound is relatively rapid. oecd.org The degradation pathway is believed to proceed via the oxidation of the terminal alcohol group to form a carboxylic acid, followed by the cleavage of the ether bond. researchgate.netnih.gov This is consistent with the metabolism observed in rats, where the major metabolites identified were (2-Phenoxyethoxy)acetic acid (PEAA) and Phenoxyacetic acid (PAA). europa.eu This initial oxidation is a common step in the degradation of glycol ethers. researchgate.net The resulting intermediates are then further broken down and funneled into central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.gov
Anaerobic degradation of this compound is significantly slower than its aerobic counterpart. nih.govoecd.org However, specific microorganisms are capable of utilizing it as a substrate under anoxic conditions. The strictly anaerobic bacterium, Acetobacterium strain LuPhet 1, can ferment 2-phenoxyethanol, a related compound, to phenol (B47542) and acetate. d-nb.inforesearchgate.net The mechanism involves the cleavage of the ether bond to yield acetaldehyde, which is then oxidized to acetate. d-nb.inforesearchgate.net The cleavage of the ether linkage itself is a challenging enzymatic step and may proceed through a diol dehydratase-like mechanism or via an α-hydroxyradical intermediate. d-nb.inforesearchgate.net
The breakdown of this compound by microorganisms results in several intermediate compounds. The specific metabolites identified depend on the degradation pathway, primarily whether the conditions are aerobic or anaerobic.
Under aerobic conditions, the primary metabolites result from the oxidation of the ethoxy side chain. smolecule.com In anaerobic environments, the cleavage of the ether bond is a key step, leading to different types of intermediates. d-nb.inforesearchgate.net
Table 1: Identified Microbial Metabolites of this compound Degradation
| Metabolite Name | Degradation Pathway | Environmental Compartment | Reference |
|---|---|---|---|
| (2-Phenoxyethoxy)acetic acid (PEAA) | Aerobic | Water, Soil | europa.eu |
| Phenoxyacetic acid (PAA) | Aerobic | Water, Soil | europa.eu |
| Phenol | Anaerobic | Wastewater, Sediment | d-nb.inforesearchgate.net |
| Acetaldehyde | Anaerobic | Wastewater, Sediment | d-nb.inforesearchgate.net |
| Acetate | Anaerobic | Wastewater, Sediment | d-nb.inforesearchgate.net |
Abiotic Degradation Processes
Abiotic degradation, the breakdown of chemical substances through non-living processes, is a critical factor in determining the persistence of this compound in the environment. The primary pathways for its abiotic degradation are hydrolysis and photodegradation.
Hydrolysis Kinetics
Photodegradation Studies
Photodegradation involves the breakdown of compounds by light. In the atmosphere, this compound is expected to react with photochemically produced hydroxyl radicals. The rate of this reaction is a key determinant of its atmospheric lifetime. While specific experimental data on the photodegradation quantum yield for this compound is limited, computational models can provide estimates of its reactivity.
Recent research has explored the use of photodegradation in designing safer agrochemicals, with some studies including related phenoxyethanol (B1677644) compounds. acs.orgacs.org These studies use computational methods to predict properties like the HOMO-LUMO energy gap (ΔE), which is an indicator of a compound's reactivity and potential for photodegradation. acs.org A higher ΔE value generally suggests greater stability, while a lower value indicates higher reactivity. acs.org For instance, in a comparative assessment, compounds with ΔE values above the 80th percentile were considered to have favorable photodegradation characteristics. acs.org
Environmental Mobility and Bioaccumulation Potential
The movement and accumulation of this compound in the environment are governed by its physical and chemical properties, such as its solubility, vapor pressure, and partitioning behavior between different environmental compartments.
The bioaccumulation potential of a chemical refers to its ability to be taken up by and concentrated in organisms. This is often estimated using the octanol-water partition coefficient (Log Kow), which measures a chemical's lipophilicity or "fat-loving" nature. A high Log Kow value suggests a greater potential for bioaccumulation. For this compound, the European Chemicals Agency (ECHA) has concluded that based on study results, there is no bioaccumulation potential. europa.eu
The mobility of this compound in soil is influenced by its adsorption to soil particles. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates that the chemical is not strongly adsorbed to soil and is therefore more mobile. For a related compound, 2-(2-methoxyethoxy)ethanol (B87266) (DEGME), an estimated Koc of 0.353 L/kg suggests high mobility in soil. rivm.nl Given the structural similarities, this compound is also expected to be mobile in soil. Its high solubility in polar solvents like water further supports its potential for mobility in aqueous environments. solubilityofthings.com
Interactive Data Table: Environmental Fate Parameters of this compound and Related Compounds
| Compound | Log Kow | Bioaccumulation Potential | Soil Adsorption Coefficient (Koc) | Environmental Mobility |
| This compound | Data not available | No bioaccumulation potential europa.eu | Data not available | Expected to be mobile |
| 2-(2-methoxyethoxy)ethanol (DEGME) | -1.4 (estimated) rivm.nl | Low rivm.nl | 0.353 L/kg (estimated) rivm.nl | High rivm.nl |
Advanced Analytical Methodologies for 2 2 Phenoxyethoxy Ethanol and Its Metabolites
Chromatographic Techniques for Separation and Quantificationeuropa.euresearchgate.net
Chromatographic methods are fundamental in the analysis of 2-(2-phenoxyethoxy)ethanol, providing the necessary separation from complex sample matrices and other related compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are extensively utilized. europa.euresearchgate.netdtu.dk
High-Performance Liquid Chromatography (HPLC)europa.eu
HPLC is a robust technique for the analysis of this compound and its metabolites, particularly for quantification in biological and pharmaceutical samples. europa.eunih.gov Reversed-phase HPLC is the most common approach, offering versatility in separating compounds with varying polarities. nih.govsielc.com
A validated reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of this compound and various parabens in pharmaceutical gels. nih.gov This method employs a C8 column with an isocratic mobile phase, demonstrating the technique's capacity for resolving multiple preservatives in a single run. nih.gov For the analysis of metabolites such as 2-(2-Phenoxyethoxy)acetic acid (PEAA) and Phenoxyacetic acid (PAA) in plasma and urine, HPLC is coupled with mass spectrometry. europa.eu This combination allows for sensitive and selective quantification of these biomarkers. europa.eu
Table 1: Examples of HPLC Conditions for this compound Analysis This table is interactive. Users can sort and filter the data.
| Analyte(s) | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| This compound, Methylparaben, Ethylparaben, Propylparaben | Lichrosorb C8 (150x4.6 mm, 5 µm) | Acetonitrile (B52724):Tetrahydrofuran:Water (21:13:66, v/v/v) | UV at 258 nm | nih.gov |
| 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid | UV, MS-compatible (with formic acid) | sielc.com |
| This compound and its metabolites (PEAA, PAA) | Not specified | Not specified | Negative/positive ion electrospray ionization with mass spectrometry detection (MRM) | europa.eu |
Gas Chromatography (GC)researchgate.netrsc.org
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying volatile and semi-volatile compounds like this compound. researchgate.netnih.gov This technique is widely applied in forensic science for analyzing ink formulations, where this compound is a common solvent. researchgate.net It is also used to monitor the purity of its parent compound, 2-phenoxyethanol (B1175444), by detecting it as a condensation by-product. google.comgoogle.com
In a typical GC analysis, a capillary column such as an HP-1 is used. rsc.orgunibo.it The temperature program is optimized to ensure the separation of this compound from other components in the sample. rsc.orgunibo.it For instance, in the analysis of reaction mixtures for the synthesis of 2-phenoxyethanol, a specific temperature ramp is employed to achieve clear separation of the main product from by-products like this compound. rsc.orgunibo.it
Table 2: Examples of GC Conditions for this compound Analysis This table is interactive. Users can sort and filter the data.
| Application | Column | Temperature Program | Detection | Reference |
|---|---|---|---|---|
| Analysis of ink | Not specified | Not specified | Mass Spectrometry (MS) | researchgate.net |
| Analysis of synthesis reaction mixture | Agilent HP-1 capillary column (30m x 320 µm x 0.25 µm) | 50°C (2 min), ramp 10°C/min to 120°C, ramp 25°C/min to 280°C (3 min) | Flame Ionization Detector (FID) | rsc.orgunibo.it |
| Identification in food contact materials | Not specified | Not specified | High-Resolution Mass Spectrometry (qTOF MS) | dtu.dkdtu.dk |
Spectrometric Methods for Structural Elucidation and Detectiongoogle.comgoogle.com
Spectrometric methods are indispensable for confirming the identity and elucidating the structure of this compound and its metabolites. These techniques provide detailed information about the molecular weight, fragmentation patterns, and the arrangement of atoms within the molecule.
Mass Spectrometry (MS) and Tandem MSeuropa.eugoogle.comgoogle.com
Mass spectrometry, often used in conjunction with GC or HPLC, provides definitive identification of this compound. europa.eugoogle.comgoogle.com The electron ionization (EI) mass spectrum of this compound shows characteristic fragment ions. nist.govpda.org The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound, which serves as a benchmark for identification. nist.gov
For metabolite analysis, tandem mass spectrometry (MS/MS) is particularly valuable. In studies identifying biomarkers of this compound exposure, plasma and urine samples were analyzed by HPLC coupled with mass spectrometry operating in multiple reaction monitoring (MRM) mode. europa.eu This highly sensitive and specific technique allows for the accurate quantification of metabolites like PEAA and PAA even at low concentrations. europa.eu
Table 3: Key Mass Spectrometry Data for this compound This table is interactive. Users can sort and filter the data.
| Parameter | Value/Information | Source |
|---|---|---|
| Molecular Formula | C10H14O3 | nist.gov |
| Molecular Weight | 182.2164 g/mol | nist.gov |
| CAS Registry Number | 104-68-7 | nist.gov |
| Ionization Mode | Electron Ionization (EI) | nist.gov |
| Key Mass-to-Charge Ratios (m/z) | 45, 94 | pda.org |
| Metabolite Detection | HPLC-ESI-MS/MS (MRM mode) | europa.eu |
Nuclear Magnetic Resonance (NMR) Spectroscopygoogle.comgoogle.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules. uobasrah.edu.iq Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound and to verify its purity. google.comunibo.it
In the context of synthesis, ¹H-NMR is used to confirm that the concentration of impurities, such as the starting material phenol (B47542) and the by-product this compound, are below specified limits (e.g., ≤ 0.10% w/w) in the final product. google.comgoogle.com The ¹H NMR spectrum provides information on the number and types of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. nih.govuobasrah.edu.iqsci-hub.box
Infrared and Ultraviolet-Visible Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.
Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. google.comgoogle.com While specific IR spectra for this compound are mentioned in the context of product analysis, detailed peak assignments are often provided for the closely related parent compound, 2-phenoxyethanol. google.comgoogle.comgoogle.com Its spectrum shows characteristic absorption bands for the hydroxyl group (O-H stretch), aromatic rings (C-H and C=C stretches), and ether linkages (C-O stretch), all of which are also present in this compound. google.comgoogle.comgoogle.com
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study electronic transitions within a molecule, particularly in compounds containing chromophores, such as the phenyl group in this compound. msu.edursc.org The aromatic ring acts as a chromophore, leading to characteristic absorption in the UV region. msu.edu UV detection is commonly employed in HPLC methods for the quantification of this compound. nih.gov For example, in the simultaneous analysis of several preservatives, a detection wavelength of 258 nm was found to be effective. nih.gov
Sample Preparation and Matrix Effects in Environmental and Biological Samples
Effective sample preparation is a critical prerequisite for sensitive and reliable analysis. The primary goals are to isolate the target analytes from complex sample constituents, concentrate them to detectable levels, and minimize matrix effects that can interfere with instrumental analysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS).
Environmental Sample Preparation
Environmental matrices such as wastewater, soil, and sludge are inherently complex and variable. The detection of this compound in these samples necessitates robust extraction and cleanup procedures.
Solid-Phase Extraction (SPE): SPE is a widely used technique for aqueous samples like industrial wastewater. nih.gov For semi-volatile organic compounds, including this compound, SPE cartridges packed with appropriate sorbents can effectively concentrate the analyte and remove interfering substances. nih.gov For instance, in the analysis of produced water from hydraulic fracturing, SPE with hydrophilic-lipophilic balance (HLB) cartridges has been used to concentrate surfactants and reduce high salt concentrations prior to analysis. rsc.org The process typically involves conditioning the cartridge, loading the sample (often after pH adjustment to optimize analyte retention), washing away interferences, and finally eluting the analyte with a small volume of organic solvent. rsc.orgresearchgate.net
Accelerated Solvent Extraction (ASE): For solid and semi-solid samples like soil, ash, and sludge, Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), offers significant advantages over traditional methods like Soxhlet extraction. nih.govdntb.gov.ua ASE uses organic solvents at elevated temperatures and pressures, which keeps the solvent in a liquid state above its boiling point. nih.govunil.ch These conditions decrease solvent viscosity and increase analyte diffusion rates, resulting in faster and more efficient extractions with significantly lower solvent consumption. unil.chacs.org In one documented method for soil and ash, samples were extracted using an ASE system with a mixture of pentane (B18724) and acetone. The resulting extract underwent further cleanup using SPE. nih.gov
Biological Sample Preparation
The analysis of this compound and its primary metabolites, 2-(2-Phenoxyethoxy)acetic acid (PEAA) and Phenoxyacetic acid (PAA), in biological fluids like plasma and urine requires methods that can handle high protein and salt content.
Protein Precipitation: A common and straightforward approach for plasma samples involves protein precipitation. In one toxicokinetic study, plasma samples were prepared by adding acetonitrile to precipitate proteins. After vortexing and centrifugation, the resulting supernatant, containing the analytes, was collected for analysis. hse.gov.uk
Solid-Phase Extraction (SPE): As with environmental samples, SPE is also a valuable tool for cleaning up biological samples. It can be particularly effective for urine, where it can remove salts and other matrix components that cause ion suppression in LC-MS. Developing an SPE method can significantly reduce or eliminate matrix effects that might otherwise lead to inaccurate quantification. scispace.com
Matrix Effects in Chromatographic Analysis
Matrix effects are a major challenge in LC-MS based analysis, causing either suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix. researchprotocols.orggoogle.com This interference can compromise the accuracy, precision, and sensitivity of the analytical method.
The primary cause of matrix effects in electrospray ionization (ESI), a common ionization source for LC-MS, is competition between the analyte and matrix components for access to the droplet surface for ionization. google.com.pg Strategies to evaluate and mitigate these effects are crucial:
Post-Column Infusion: This method helps identify regions in the chromatogram where ion suppression or enhancement occurs by infusing a constant flow of the analyte solution into the column effluent, downstream of the analytical column but before the detector. google.com.pg
Sample Cleanup and Dilution: Thorough sample preparation using techniques like SPE is a primary strategy to remove interfering matrix components. scispace.com Simple dilution of the sample extract can also reduce the concentration of matrix components, but this may compromise the limit of detection if the analyte concentration is very low.
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensating for matrix effects. A known amount of an isotopically labeled version of the analyte (e.g., containing ¹³C or ²H) is added to the sample at the beginning of the preparation process. google.com.pg Ideally, the SIL-IS co-elutes with the native analyte and experiences the same degree of signal suppression or enhancement, allowing for accurate quantification based on the response ratio. However, care must be taken, as significant isotopic effects, particularly with deuterium (B1214612) (²H) labeling, can sometimes cause the internal standard to separate chromatographically from the native analyte, leading to incomplete compensation for the matrix effect. scispace.com
Table 1: Summary of Sample Preparation Methods for this compound and its Metabolites
| Sample Matrix | Preparation Technique | Description | Target Analytes | Reference(s) |
| Environmental | ||||
| Wastewater | Solid-Phase Extraction (SPE) | Extraction and concentration of semi-volatile organics. Cartridges can include HLB for complex waters. | This compound | nih.govrsc.org |
| Soil, Ash | Accelerated Solvent Extraction (ASE) followed by SPE | ASE with pentane/acetone mixture for initial extraction, followed by SPE for cleanup. | This compound | nih.gov |
| Biological | ||||
| Plasma | Protein Precipitation | Acetonitrile is added to precipitate proteins, followed by centrifugation to isolate the supernatant. | This compound, PEAA, PAA | hse.gov.uk |
| Urine | Solid-Phase Extraction (SPE) | Isolation of analytes and removal of interfering matrix components to reduce ion suppression. | Metabolites (e.g., hippuric acids) | scispace.com |
Development of High-Throughput Screening Methods
As the number of chemicals requiring toxicological evaluation grows, there is an increasing need for high-throughput screening (HTS) methods. These methods allow for the rapid assessment of the biological activity of many chemicals at once, helping to prioritize substances for more detailed investigation. For glycol ethers, including this compound, HTS approaches are moving beyond simple analytical detection towards assessing biological effects.
In Vitro Bioactivity Profiling
A key development in HTS is the use of multi-dimensional in vitro bioactivity profiling. This approach uses a suite of automated cell-based assays to screen chemicals across various concentrations and measure multiple phenotypic and transcriptomic endpoints.
One comprehensive study profiled twenty different E-Series and P-Series glycol ethers using various in vitro models, including induced pluripotent stem cell-derived hepatocytes and cardiomyocytes. rsc.orghse.gov.uk Key aspects of this HTS approach include:
High-Content Screening (HCS): Automated microscopy and image analysis are used to measure multiple cellular parameters simultaneously, such as cell viability, mitochondrial integrity, and cell morphology, providing a detailed "fingerprint" of a chemical's cellular impact.
Transcriptomic Profiling: Analysis of changes in gene expression in response to chemical exposure provides mechanistic insights into the pathways being perturbed.
In the case of the glycol ether study, the HTS data revealed that bioactivity generally increased with the length of the alcohol chain, and the results from these in vitro assays correlated with in vivo irritation data for the E-series glycol ethers. rsc.orghse.gov.uk This demonstrates the power of HTS to group chemicals and predict specific toxicological endpoints.
Automation in Sample Preparation and Analysis
The "throughput" in HTS relies heavily on automation. Fully automated systems that integrate sample preparation, extraction, and analysis are becoming more common. For example, systems that combine automated SPE with online injection into an LC-MS system can significantly increase sample throughput for environmental and biological monitoring. Likewise, fully automated platforms for diagnostic assays, which handle everything from cell lysis to detection, provide a model for how HTS can be applied to large numbers of biological samples. scispace.com These automated workflows reduce manual labor, minimize variability, and enable the rapid screening required for large-scale studies. nih.gov
Structure Activity Relationship Sar Studies and Design Considerations for 2 2 Phenoxyethoxy Ethanol Analogs
Correlating Molecular Structure with Biological Activities
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. For analogs of 2-(2-phenoxyethoxy)ethanol, key structural features like the ether linkages and the aromatic ring are critical determinants of their interactions with biological systems. researchgate.net The fundamental principle of SAR is that a molecule's structure is responsible for its physical or biological properties. researchgate.net
The presence of ether bonds is a defining characteristic of this compound. These linkages confer specific properties that are distinct from analogous structures containing other functional groups, such as esters.
Chemical Stability : The ether bond is generally more chemically stable and resistant to enzymatic and hydrolytic degradation compared to an ester linkage. beilstein-journals.org This increased stability can lead to a longer biological half-life for ether-containing compounds, allowing for more sustained action. The replacement of an ester with an ether function can significantly increase the stability of a compound in biological media. beilstein-journals.org
Conformational Flexibility : The C-O-C ether bond provides significant rotational freedom, allowing the molecule to adopt various conformations. This flexibility can be crucial for fitting into the binding sites of target proteins.
Membrane Interactions : Ether lipids, which feature an ether bond at the sn-1 position of glycerol, are known to partition into phospholipid domains of cell membranes and alter their physical properties. nih.gov Studies on various ether lipid analogs have demonstrated their ability to affect membrane fluidity. nih.gov This suggests that the ether linkages in this compound analogs could mediate their activity by influencing the properties of cellular membranes. In some organisms, ether lipid-rich membranes are an adaptation mechanism for extreme environments due to increased heat resistance and reduced ion permeability. mdpi.com
Table 1: Comparison of Physicochemical Properties of Ether vs. Ester Linkages in Analogous Structures
| Property | Ether Linkage (-C-O-C-) | Ester Linkage (-C(=O)O-C-) | Implication for Biological Activity |
| Hydrolytic Stability | High | Low | Ether analogs are more resistant to degradation by esterase enzymes, leading to potentially longer duration of action. |
| Hydrogen Bonding | Acceptor only | Acceptor only | Both can act as hydrogen bond acceptors, influencing solubility and receptor binding. |
| Conformational Flexibility | High | Restricted (due to planar nature) | Ether linkages allow more flexibility, which can be advantageous for binding to diverse biological targets. |
The phenyl group in this compound is a critical pharmacophore that significantly influences its biological interactions. Aromatic rings are common features in bioactive molecules and contribute to binding affinity through several mechanisms.
Hydrophobic Interactions : The non-polar, aromatic ring can engage in hydrophobic interactions with complementary non-polar pockets within a biological target, such as a receptor or enzyme active site. These interactions are a primary driving force for ligand binding.
Pi-Stacking Interactions : The electron-rich π-system of the phenyl ring can interact with other aromatic systems (e.g., aromatic amino acid residues like phenylalanine, tyrosine, tryptophan) in a protein target through π-π stacking.
Substituent Effects : The aromatic ring serves as a scaffold that can be modified with various substituents to probe the SAR. Adding electron-withdrawing or electron-donating groups, or altering the substitution pattern, can fine-tune the electronic properties and steric profile of the molecule, thereby modulating its biological activity.
SAR in Environmental Degradation and Persistence
The environmental fate of a chemical is governed by its susceptibility to various degradation processes. A substance is considered persistent if it is not broken down by environmental degradation processes. nih.gov The structure of this compound analogs directly influences their persistence and degradability.
The key structural features influencing environmental degradation include:
Aromatic Ring : The benzene ring is generally stable and requires specific microbial enzymatic pathways for cleavage, often involving dioxygenase enzymes. Its presence can make the molecule more resistant to degradation compared to fully aliphatic analogs.
Ether Linkages : While stable, ether linkages can be cleaved by specific etherase enzymes found in some microorganisms. The rate of degradation can depend on the length and branching of the attached alkyl chains.
SAR studies in this context aim to build models that can predict the persistence of new analogs based on their structural features, helping to design chemicals that are less likely to persist in the environment.
Computational Chemistry and In Silico Modeling for Predictive SAR
Computational techniques are powerful tools for predicting the properties of novel compounds and rationalizing observed SAR, thus accelerating the design process. researchgate.net
Molecular docking and molecular dynamics (MD) simulations are computational methods used to predict how a ligand interacts with a target protein at the atomic level.
Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor. For analogs of this compound, docking could be used to screen a virtual library of compounds against a specific protein target. The output is typically a binding score, which estimates the binding affinity, and a predicted binding pose showing key interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov
Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.gov By simulating the movements of atoms over a period (e.g., nanoseconds), researchers can analyze the flexibility of the complex, the persistence of key interactions, and calculate binding free energies. nih.govbiotechrep.ir Metrics such as the root-mean-square deviation (RMSD) are used to evaluate the stability of the complex during the simulation. biotechrep.ir
These simulations can provide insights into why certain structural modifications enhance or diminish activity, guiding the design of more potent analogs.
QSAR modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or another property of interest. uniroma1.itresearchgate.net
The development of a QSAR model typically follows a well-defined workflow: toxicology.org
Data Set Compilation : A set of structurally related this compound analogs with experimentally measured activity (e.g., enzyme inhibition, environmental half-life) is collected.
Descriptor Calculation : For each molecule, a wide range of numerical values known as molecular descriptors are calculated. These can describe physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological features.
Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that relates a subset of the most relevant descriptors to the observed activity.
Model Validation : The model's predictive power is rigorously tested. Internal validation techniques like leave-one-out cross-validation (yielding a Q²_LOO value) assess the model's robustness. nih.gov External validation, using a set of compounds not included in the model training, assesses its ability to predict the activity of new chemicals, with metrics like Q²_F1 and Q²_F2 being used. nih.gov A reliable QSAR model should have high values for these validation coefficients, typically above 0.5 or 0.6. uniroma1.itnih.gov
Table 2: Illustrative QSAR Data for Hypothetical this compound Analogs
This table illustrates the type of data used in a QSAR study. Descriptors such as LogP (hydrophobicity) and Polar Surface Area (PSA) are correlated with an experimental activity to build a predictive model.
| Analog | R-Group (on Phenyl Ring) | LogP (Descriptor 1) | PSA (Ų) (Descriptor 2) | Experimental Activity (-logIC₅₀) | Predicted Activity (-logIC₅₀) |
| 1 | H | 1.85 | 38.7 | 5.2 | 5.1 |
| 2 | 4-Cl | 2.56 | 38.7 | 5.8 | 5.9 |
| 3 | 4-CH₃ | 2.35 | 38.7 | 5.6 | 5.6 |
| 4 | 4-NO₂ | 1.83 | 84.5 | 4.9 | 5.0 |
| 5 | 4-OH | 1.45 | 58.9 | 5.4 | 5.3 |
Rational Design of Safer and More Sustainable Glycol Ethers
The rational design of new chemical compounds with improved safety and sustainability profiles is a primary goal of modern green chemistry. For glycol ethers, including analogs of this compound, this involves a deep understanding of the relationship between their chemical structure and their toxicological and environmental impact. The aim is to create next-generation solvents that retain their desired performance characteristics while minimizing harm to human health and ecosystems. yale.edu This process relies on key structure-activity relationship (SAR) principles derived from extensive toxicological research on the glycol ether class.
The primary mechanism driving the toxicity of many ethylene (B1197577) glycol-based (E-series) ethers is their metabolism into harmful alkoxyacetic acids. nih.govnih.gov This biotransformation is initiated by the enzyme alcohol dehydrogenase. nih.gov Consequently, a central strategy in designing safer alternatives is to modify the molecular structure to inhibit this metabolic pathway.
Key Design Principles for Mitigating Toxicity:
Blocking Metabolic Activation: The most effective strategy to reduce the characteristic toxicity of E-series glycol ethers is to alter the structure at the site of metabolic action. Introducing steric hindrance near the primary alcohol group can prevent its oxidation. The most successful application of this principle is the shift from E-series (ethylene glycol-derived) to P-series (propylene glycol-derived) ethers. nih.gov P-series glycol ethers predominantly contain a secondary hydroxyl group, which is a poor substrate for alcohol dehydrogenase, thus preventing the formation of the more toxic acid metabolites. researchgate.net
Altering Chain Length: Studies have shown that the potency of toxic glycol ethers can decrease as the length of the alkyl and alkoxy chains increases. ecetoc.org This modification can alter the physicochemical properties of the molecule, such as its hydrophobicity and its interaction with metabolic enzymes, leading to a more favorable toxicological profile. nih.gov
Computational Screening: Modern rational design increasingly employs computational tools to predict the potential toxicity of novel chemical structures before they are synthesized. yale.edu By modeling physicochemical properties linked to toxic endpoints, scientists can screen virtual libraries of this compound analogs to identify candidates with a higher probability of being less hazardous, thereby reducing the reliance on costly and ethically complex animal testing. yale.edu
The table below summarizes these design principles.
Table 1. Structure-Activity Relationship (SAR) Principles for Designing Safer Glycol Ethers
| Design Principle | Structural Modification Example | Rationale for Reduced Toxicity |
|---|---|---|
| Inhibit Metabolic Activation | Replace ethylene glycol backbone with a propylene glycol backbone. | The resulting secondary alcohol is a poor substrate for alcohol dehydrogenase, preventing oxidation to toxic alkoxyacetic acid metabolites. nih.govresearchgate.net |
| Increase Molecular Size | Extend the length of the ether or alkyl chains. | Increased chain length can decrease toxic potency. ecetoc.org |
| Optimize Physicochemical Properties | Modify substituents to alter hydrophobicity (Log P). | Hydrophobicity plays a significant role in acute toxicity; optimization can lead to less toxic compounds. nih.gov |
Beyond mitigating direct toxicity, the principles of green chemistry guide the design of more sustainable glycol ethers. This involves considering the entire lifecycle of the chemical, from its production to its ultimate fate in the environment.
Key Design Principles for Enhanced Sustainability:
Use of Renewable Feedstocks: A major focus of sustainable chemistry is the replacement of petroleum-based feedstocks with renewable, bio-based alternatives. For glycol ethers, this involves exploring pathways that substitute fossil fuel-derived ethylene oxide with bio-based platform molecules like glycolaldehyde. scispace.com This not only reduces the carbon footprint but can also lead to safer manufacturing processes, as ethylene oxide is a highly toxic and explosive substance. scispace.com
Design for Biodegradability: While many glycol ethers are considered biodegradable, rational design can be used to enhance this property. bareluxeskincare.comwikipedia.org By carefully selecting functional groups and molecular architectures, chemists can create solvents that perform their function effectively and then break down into harmless substances in the environment, preventing bioaccumulation.
The table below outlines these sustainability-focused design considerations.
Table 2. Green Chemistry Principles for Designing Sustainable Glycol Ethers
| Sustainability Principle | Design Strategy | Desired Outcome |
|---|---|---|
| Renewable Sourcing | Replace petroleum-derived ethylene oxide with bio-based platform molecules (e.g., from carbohydrates). scispace.com | Reduced reliance on fossil fuels, lower carbon footprint, and potentially safer production routes. scispace.com |
| Environmental Fate | Design molecules that are readily biodegradable under standard environmental conditions. | Prevention of environmental persistence and bioaccumulation. bareluxeskincare.com |
By integrating these toxicological and environmental design principles, researchers can rationally develop safer and more sustainable alternatives to traditional glycol ethers like this compound, meeting both industrial performance needs and the growing demand for greener chemical products.
Regulatory Science and Risk Assessment Frameworks for 2 2 Phenoxyethoxy Ethanol
Hazard Classification and Labeling in Global Regulatory Systems
Hazard classification is the foundation of chemical risk management, providing standardized information on potential dangers. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is the primary framework used to achieve this consistency worldwide.
Under the GHS, 2-(2-Phenoxyethoxy)ethanol is classified based on its toxicological properties. The classification is derived from data submitted by various companies to regulatory bodies like the European Chemicals Agency (ECHA). While there can be some variation between notifications depending on impurities and other factors, a consensus classification has emerged. The primary hazards identified are related to acute oral toxicity and serious eye damage.
The aggregated GHS information from notifications to the ECHA C&L Inventory indicates the following classifications are most prevalent.
Table 1: GHS Hazard Classification for this compound Data sourced from ECHA C&L Inventory notifications.
| Hazard Class | Hazard Category | Hazard Statement Code | Hazard Statement | Signal Word | Pictogram | Prevalence in Notifications |
|---|---|---|---|---|---|---|
| Serious Eye Damage / Eye Irritation | Category 1 | H318 | Causes serious eye damage | Danger | ~20.5% | |
| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed | Warning | ~18.1% | |
| Serious Eye Damage / Eye Irritation | Category 2 | H319 | Causes serious eye irritation | Warning | ~72.7% |
It is noteworthy that a small percentage of notifications (around 6.9%) report that the chemical does not meet the criteria for GHS hazard classification.
The regulatory status of this compound varies globally, reflecting its inclusion in different national chemical inventories. Listing on an inventory generally permits the substance to be manufactured, imported, or used in that country, subject to specific regulations.
Table 2: Regulatory Inventory Status of this compound This table summarizes the compound's status on several major international chemical inventories.
| Jurisdiction/Inventory | Regulatory Body/Act | Status |
|---|---|---|
| European Union | REACH / EINECS | Listed (EC No. 203-227-5) |
| United States | Toxic Substances Control Act (TSCA) | Listed |
| Australia | Australian Inventory of Industrial Chemicals (AICIS) | Listed |
| Canada | Domestic Substances List (DSL) | Listed |
| China | Inventory of Existing Chemical Substances in China (IECSC) | Listed |
| New Zealand | New Zealand Inventory of Chemicals (NZIoC) | Listed, may be used as a component in a product covered by a group standard. |
| Philippines | Philippines Inventory of Chemicals and Chemical Substances (PICCS) | Listed |
| Vietnam | Vietnam National Chemical Inventory | Listed |
Scientific Basis for Exposure Assessment and Risk Characterization
Exposure assessment and risk characterization are critical steps that follow hazard classification. They aim to determine the likelihood of adverse effects occurring under specific exposure scenarios. For many chemicals, this involves deriving health-based guidance values and, when data is limited, using alternative assessment methods like read-across.
Health-based guidance values are concentrations of a substance to which it is believed a person can be exposed without an appreciable risk of deleterious effects. For indoor air quality, the European Union has established Lowest Concentration of Interest (EU-LCI) values. The derivation of an EU-LCI value is a data-intensive process that evaluates all available toxicological studies to identify the critical endpoint and establish a point of departure (POD), such as a No-Observed-Adverse-Effect-Level (NOAEL).
For this compound, a final EU-LCI value of 80 µg/m³ was established in 2019. However, the available toxicity data for the compound itself were deemed unsuitable for the direct derivation of this value, primarily due to a strong first-pass effect after oral administration in studies, making it difficult to extrapolate to an inhalation scenario. Consequently, a read-across approach was employed.
Read-across is an alternative approach used in risk assessment to predict the properties of a "target" chemical (one with insufficient data) by using data from one or more "source" chemicals that are structurally and toxicologically similar. This method is employed when in vivo data for the target chemical is unavailable or inadequate, reducing the need for new animal testing.
In the case of this compound, the EU-LCI value was derived using read-across from the closely related compound 2-phenoxyethanol (B1175444) (CAS No. 122-99-6). The rationale for this approach was based on several key factors:
Data Scarcity: this compound is considered a data-poor compound for the inhalation route, making a de novo derivation of the EU-LCI value not possible.
Structural and Physicochemical Similarity: 2-phenoxyethanol is the closest homologue with an existing EU-LCI value, differing only by the absence of one ethylene (B1197577) glycol ether unit. Both substances share similar physicochemical properties.
Similar Toxicological Profile: Available studies indicate that both substances have similar toxicological profiles and their NOAELs from oral repeated dose studies are in the same order of magnitude.
Metabolic Pathway: The metabolism for both the target and source substance primarily occurs via the alcohol dehydrogenase enzyme system, leading to similar primary metabolites (PEAA for the target and PAA for the source).
The derivation utilized the Point of Departure (POD) from the 2-phenoxyethanol assessment, which was then adjusted for the molecular weight difference between the two compounds to establish the final EU-LCI value for this compound.
Table 3: Key Parameters in EU-LCI Derivation via Read-Across Data from the EU-LCI factsheet for this compound.
| Parameter | Value / Descriptor |
|---|---|
| Final EU-LCI Value | 80 µg/m³ |
| Year of Issue | 2019 |
| Derivation Method | Read-across |
| Read-Across Source Compound | 2-phenoxyethanol (CAS 122-99-6) |
| Critical Endpoint | Systemic effects (based on source compound) |
| Point of Departure (POD) | Based on POD from 2-phenoxyethanol assessment |
Environmental Risk Assessment Methodologies
Environmental risk assessment (ERA) for chemicals evaluates the potential adverse effects on ecosystems. The standard methodology involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).
The PEC is the estimated concentration of a substance in various environmental compartments (air, water, soil) resulting from its manufacture, use, and disposal. Its calculation considers factors like production volume, release patterns, and the chemical's environmental fate (e.g., degradation, partitioning). For related glycol ethers like diethylene glycol monomethyl ether (DEGME), it has been noted that releases occur primarily to water and air, and the substance is expected to be readily degradable.
The PNEC is the concentration below which unacceptable effects on organisms are not expected to occur. It is derived from ecotoxicity data (e.g., LC50 for fish, EC50 for daphnia) by applying assessment factors to account for uncertainties, such as extrapolating from laboratory data to the ecosystem level. For similar compounds like triethylene glycol monomethyl ether (TGME), aquatic toxicity data show low toxicity, with LC50 values for fish and daphnia exceeding 10,000 mg/L.
The risk is characterized by the PEC/PNEC ratio. A ratio below 1 generally indicates that the chemical is unlikely to pose a significant environmental risk. A comprehensive ERA for this compound would require specific data on its biodegradability, potential for bioaccumulation, and toxicity to a range of aquatic and terrestrial organisms to develop robust PEC and PNEC values.
Integration of Academic Research into Regulatory Decision-Making
The incorporation of academic research into the regulatory frameworks governing chemical substances like this compound is a cornerstone of evidence-based risk assessment and management. Regulatory bodies in the United States and Europe rely on a comprehensive body of scientific literature, which includes peer-reviewed academic studies, to inform their decisions. This integration ensures that the most current scientific understanding of a chemical's potential hazards and risks is considered when establishing safe exposure limits and use restrictions.
The process of integrating academic research is multifaceted. It begins with the continuous surveillance of scientific literature by regulatory agencies. When new, relevant academic studies on a substance like this compound are published, they are evaluated for their scientific rigor, relevance, and potential impact on existing risk assessments. This evaluation considers factors such as the study design, methodology, statistical analysis, and the novelty and significance of the findings.
In the case of this compound specifically, academic research contributes to the broader toxicological database. For instance, academic studies on the dermal absorption and metabolism of this compound in humans provide crucial data for exposure and risk assessment. nih.govnih.govresearchgate.net Such research helps regulators understand how the substance is taken up by the body and transformed, which is essential for determining systemic toxicity. Furthermore, academic investigations into the potential neurotoxicity of related glycol ethers provide a basis for considering such endpoints in the risk assessment of this compound. researchgate.netif-pan.krakow.pl
A practical example of the integration of scientific data, which would include academic research, is the "read-across" approach sometimes used in regulatory toxicology. When data for a specific chemical is limited, regulators may use information from a structurally and toxicologically similar chemical to fill data gaps. For this compound, it has been proposed to use data from its close analog, 2-phenoxyethanol, for the derivation of certain regulatory values due to a lack of specific inhalation toxicity data. europa.eu This approach relies on a robust understanding of the toxicology of the analogue compound, an understanding that is built upon a foundation of numerous scientific studies, including those from academia.
The findings from academic research are also crucial for the substance evaluation process under regulations like REACH in Europe. During a substance evaluation, a Member State competent authority may identify a need for further information to clarify a suspected risk. eeb.org This can trigger a request for additional testing or a more in-depth review of the existing literature, including academic studies.
The following table summarizes some of the key toxicological findings for this compound and related compounds, much of which is derived from or supported by academic research.
| Toxicological Endpoint | Finding | Compound(s) Studied | Source Type |
| Reproductive Toxicity | Testicular atrophy and teratogenicity observed with some short-chain glycol ethers. Longer-chain compounds like this compound have not shown these effects. | Ethylene Glycol Monomethyl Ether, Ethylene Glycol Monoethyl Ether, this compound | Review of multiple studies nih.govcdc.govecetoc.org |
| Dermal Absorption | Readily absorbed through the skin in humans, with a resorption rate of about 45%. | 2-Phenoxyethanol (analogue) | Academic Study nih.govnih.govresearchgate.net |
| Metabolism | Extensively metabolized and rapidly eliminated in urine, primarily as phenoxyacetic acid and 4-hydroxyphenoxyacetic acid. | 2-Phenoxyethanol (analogue) | Academic Study nih.govnih.gov |
| Neurotoxicity | Some glycol ethers can cross the blood-brain barrier. Overexposure in humans has been associated with neuropsychological symptoms. Animal studies on 2-phenoxyethanol did not detect neurotoxic properties at high doses. | 2-Phenoxyethanol, various glycol ethers | Academic Research/Review researchgate.netif-pan.krakow.pl |
| Acute Toxicity | Low acute toxicity via oral, dermal, and inhalation routes. | This compound | Regulatory Assessment Data europa.eu |
| Genotoxicity | Numerous studies show that glycol ethers generally do not exhibit genotoxic activity. | Various Glycol Ethers | Comprehensive Review ecetoc.org |
This table is interactive and can be sorted by clicking on the column headers.
Ultimately, the integration of academic research into the regulatory decision-making for this compound is an ongoing process. As new research becomes available, it is incumbent upon regulatory agencies to consider these findings in their continuous evaluation of the safety of this chemical. This iterative process ensures that regulatory frameworks evolve with scientific knowledge, providing a robust basis for the protection of human health and the environment.
Future Research Directions and Emerging Trends in 2 2 Phenoxyethoxy Ethanol Studies
Exploration of Novel Synthetic Routes and Catalysts
The industrial synthesis of 2-(2-phenoxyethoxy)ethanol traditionally involves the reaction of phenol (B47542) with agents like ethylene (B1197577) oxide or ethylene carbonate, often facilitated by catalysts. Future research is increasingly directed towards developing more efficient, sustainable, and cost-effective synthetic methodologies.
Key Research Thrusts:
Advanced Catalysis: A primary focus is the design of novel catalysts. Research into both homogeneous and heterogeneous catalysts continues to be pivotal. The goal is to develop catalysts that offer higher selectivity, improved reaction rates, and easier separation from the product mixture, thereby minimizing waste. rsc.org The mechanistic elucidation of these catalytic processes is crucial for optimizing reaction conditions. For instance, understanding the initiation step in base-catalyzed reactions, such as the deprotonation of phenol to the more nucleophilic phenoxide ion, allows for fine-tuning the synthesis process.
Green Chemistry Approaches: Aligning with global sustainability goals, significant advancements are anticipated in the application of green chemistry principles. This includes the development of solventless reaction systems to reduce the use of hazardous organic solvents. Furthermore, research is active in exploring the use of bio-based feedstocks. For example, phenol can be derived from lignin, a major component of biomass, and precursors like 2-phenylethanol (B73330) can be produced via microbial fermentation, offering a potential renewable pathway for related compounds. mdpi.com
Process Intensification: Future synthetic strategies will likely involve process intensification techniques, such as continuous flow reactors. These technologies can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced energy consumption compared to traditional batch processes.
Table 1: Comparison of Synthetic Approaches for this compound
| Approach | Catalyst Type | Key Advantages | Research Focus |
| Traditional Catalysis | Homogeneous/Heterogeneous | Established process, high conversion | Improving catalyst stability and reusability |
| Green Synthesis | Biocatalysts, Phase-transfer catalysts | Reduced environmental impact, use of renewable feedstocks | Developing solvent-free systems, utilizing bio-derived precursors |
| Flow Chemistry | Solid-supported catalysts | Enhanced safety, precise process control, scalability | Reactor design optimization, integration with purification steps |
Deeper Understanding of Mechanistic Toxicology and Long-Term Effects
While this compound is used in various applications, a comprehensive understanding of its toxicological profile at a mechanistic level is still developing. Future research will need to move beyond standard toxicity assays to elucidate the specific molecular pathways through which it interacts with biological systems.
Key Research Thrusts:
Metabolic Pathway Elucidation: The metabolism of this compound is known to occur via the alcohol dehydrogenase enzyme system, with 2-phenoxyethoxyacetic acid (PEAA) being a primary metabolite, similar to how its homolog, 2-phenoxyethanol (B1175444), is metabolized to phenoxyacetic acid (PAA). europa.eu Future studies should focus on a more detailed characterization of the complete metabolic fate, including the identification of minor metabolites and the enzymes involved.
Molecular Initiating Events: Research is needed to identify the specific molecular initiating events (MIEs) that trigger toxic responses. Studies suggest that related compounds may have inhibitory effects on macromolecule biosynthesis, such as DNA and RNA synthesis. nih.gov Investigating whether this compound interacts with specific receptors, enzymes, or signaling pathways will be critical. This includes exploring potential effects on cellular energy production, such as ATP supplies, which has been noted for similar structures. nih.gov
Long-Term and Low-Dose Exposure Studies: Most existing toxicological data comes from acute or sub-chronic studies. There is a significant knowledge gap regarding the potential effects of long-term, low-dose exposure, which is more relevant to consumer and occupational scenarios. Future research should include chronic toxicity and carcinogenicity studies to provide a more complete picture of its long-term health implications. A read-across approach from its close homolog, 2-phenoxyethanol, is often used, but dedicated long-term studies on this compound are necessary for a definitive assessment. europa.eu
Comprehensive Environmental Impact Assessment and Remediation Strategies
The environmental fate and impact of this compound are critical areas of ongoing and future research, driven by its widespread use.
Key Research Thrusts:
Environmental Fate and Transport: The compound is expected to be mobile in soil, similar to other glycol ethers like 2-(2-methoxyethoxy)ethanol (B87266) (DEGME), which has a low estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc). rivm.nl Future research should focus on obtaining precise experimental data for its Koc value and understanding its transport mechanisms in different environmental compartments, including air, water, and soil. While it is not expected to bioaccumulate, comprehensive studies on its behavior in aquatic and terrestrial ecosystems are needed.
Biodegradation Pathways: Although considered readily biodegradable, detailed studies on the microbial pathways and enzymes responsible for its degradation are lacking. rivm.nl Identifying the specific microorganisms capable of metabolizing this compound and characterizing the breakdown products will be essential for assessing its ultimate environmental persistence.
Remediation Technologies: There is a need to develop and evaluate effective remediation strategies for environments contaminated with this compound. Research could explore bioremediation approaches using specialized microbial consortia or phytoremediation techniques. Advanced oxidation processes and adsorption-based methods could also be investigated for their efficacy in removing this compound from water and soil.
Table 2: Environmental Parameters of this compound and a Related Glycol Ether
| Compound | Log Kow | Bioaccumulation Potential | Soil Adsorption Coefficient (Koc) | Environmental Mobility |
| This compound | Data not available | No bioaccumulation potential | Data not available | Expected to be mobile |
| 2-(2-Methoxyethoxy)ethanol (DEGME) | -1.4 (estimated) rivm.nl | Low rivm.nl | 0.353 L/kg (estimated) rivm.nl | High rivm.nl |
Advanced Analytical Techniques for Trace Analysis
The ability to detect and quantify this compound at trace levels in complex matrices such as environmental samples, biological fluids, and consumer products is fundamental for both toxicological and environmental research.
Key Research Thrusts:
High-Sensitivity Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for the analysis of this compound. Future developments will focus on enhancing the sensitivity and selectivity of these techniques. This includes the use of more advanced detectors, such as high-resolution mass spectrometry (HRMS), and the development of novel stationary phases for improved separation from interfering substances.
Sample Preparation and Enrichment: A significant trend is the development of advanced sample preparation techniques to isolate and concentrate this compound from complex samples prior to analysis. mdpi.com This includes the miniaturization and automation of solid-phase extraction (SPE) and the exploration of novel sorbent materials with high affinity for glycol ethers. mdpi.com Online SPE coupled with HPLC can provide a high-throughput and automated workflow for bioanalysis. mdpi.com
Derivatization Strategies: To enhance detection, particularly for techniques like GC or HPLC with UV detection, derivatization strategies can be employed. Future research could explore novel, greener derivatizing agents that react efficiently with the hydroxyl group of this compound to form derivatives with improved chromatographic properties and detector response. mdpi.com
Expanding SAR Studies to Develop Novel Derivatives with Tailored Properties
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives relates to their biological activity and physical properties.
Key Research Thrusts:
Pharmacological Screening: The this compound scaffold serves as a valuable building block for creating libraries of new compounds for pharmacological screening. By systematically modifying the terminal hydroxyl group and the aromatic ring, researchers can synthesize a series of derivatives. For example, derivatives have been synthesized and evaluated for potential activity in the central nervous system. Expanding these studies could lead to the discovery of new therapeutic agents.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of new derivatives. nih.gov By correlating calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimental activity, these models can guide the design of new molecules with enhanced potency or selectivity, thereby accelerating the discovery process. nih.govslideshare.net
Tailoring Physicochemical Properties: SAR studies are not limited to biological activity. They can also be used to design derivatives with specific physicochemical properties. For instance, modifying the structure could alter its solvency, viscosity, or surface tension, leading to new applications in materials science, formulations, and industrial processes.
Interdisciplinary Research Integrating Chemistry, Biology, and Environmental Science
Addressing the complex questions surrounding this compound requires a move away from siloed research towards a more integrated, interdisciplinary approach. Future breakthroughs will likely emerge from the intersection of chemistry, biology, and environmental science.
Key Research Thrusts:
Eco-Toxicological Linkages: An integrated approach is needed to link the environmental fate of this compound (environmental science) with its toxicological effects on various organisms (biology). This involves studying how its chemical transformations in the environment alter its bioavailability and toxicity.
Sustainable Chemistry and Toxicology: The design of new, safer, and more sustainable derivatives (chemistry) must be guided by a deep understanding of their potential toxicological profiles and environmental impacts. This involves incorporating toxicological and environmental screening early in the chemical design process, a concept known as "benign by design."
Systems Biology Approaches: Integrating advanced analytical data with systems biology approaches can provide a holistic view of the interactions of this compound with biological systems. This could involve transcriptomics, proteomics, and metabolomics to understand global changes in cells or organisms upon exposure, providing a comprehensive picture of its mode of action.
By pursuing these future research directions, the scientific community can build a more complete and nuanced understanding of this compound, ensuring its continued safe use and unlocking its potential for new and innovative applications.
Q & A
Q. What contradictions exist in literature regarding the compound’s metabolic pathways, and how can they be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
